molecular formula C4H3LiN2O2S B13590442 Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate CAS No. 2792185-66-9

Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate

Cat. No.: B13590442
CAS No.: 2792185-66-9
M. Wt: 150.1 g/mol
InChI Key: SGHQKJLSWUFFGM-UHFFFAOYSA-M
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Description

Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate is a chemical compound that features a lithium ion paired with a 2-(1,2,4-thiadiazol-3-yl)acetate anion. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of lithium hydroxide with 2-(1,2,4-thiadiazol-3-yl)acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as follows:

LiOH+C4H4N2O2SLi(C4H3N2O2S)+H2O\text{LiOH} + \text{C}_4\text{H}_4\text{N}_2\text{O}_2\text{S} \rightarrow \text{Li}(\text{C}_4\text{H}_3\text{N}_2\text{O}_2\text{S}) + \text{H}_2\text{O} LiOH+C4​H4​N2​O2​S→Li(C4​H3​N2​O2​S)+H2​O

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes continuous stirring, controlled temperature, and pH adjustments to ensure complete reaction and efficient isolation of the product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate involves its interaction with biological molecules. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion can also play a role in stabilizing the compound and enhancing its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+)2-(1,2,5-thiadiazol-3-yl)acetate
  • Lithium(1+)2-(1,3,4-thiadiazol-2-yl)acetate
  • Lithium 2-(3-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)pyrazin-2-yl)acetate

Uniqueness

Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2792185-66-9

Molecular Formula

C4H3LiN2O2S

Molecular Weight

150.1 g/mol

IUPAC Name

lithium;2-(1,2,4-thiadiazol-3-yl)acetate

InChI

InChI=1S/C4H4N2O2S.Li/c7-4(8)1-3-5-2-9-6-3;/h2H,1H2,(H,7,8);/q;+1/p-1

InChI Key

SGHQKJLSWUFFGM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=NC(=NS1)CC(=O)[O-]

Origin of Product

United States

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